An In-Depth Technical Guide to the Physical Properties and Melting Point of 3',4'-Dichloro-5'-methylacetophenone
An In-Depth Technical Guide to the Physical Properties and Melting Point of 3',4'-Dichloro-5'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3',4'-Dichloro-5'-methylacetophenone, with a detailed focus on the experimental determination of its melting point. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who may be working with this or structurally related compounds. The guide outlines key identifiers, safety and handling precautions, and a detailed, field-proven protocol for accurate melting point determination, a critical parameter for compound identification and purity assessment.
Introduction
3',4'-Dichloro-5'-methylacetophenone is a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Its structural features, including the dichlorinated phenyl ring and the methyl and acetyl groups, make it a potential building block for the synthesis of more complex molecules with potential biological activity. Accurate characterization of its physical properties is paramount for its use in research and development, ensuring reproducibility of experimental results and adherence to quality standards. The melting point, in particular, serves as a crucial preliminary indicator of purity and identity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in a laboratory setting. The following table summarizes the key known properties of 3',4'-Dichloro-5'-methylacetophenone.
| Property | Value | Source |
| Chemical Name | 3',4'-Dichloro-5'-methylacetophenone | - |
| CAS Number | 1803728-91-7 | [1] |
| Molecular Formula | C₉H₈Cl₂O | [1] |
| Molecular Weight | 203.07 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Data not currently available in public literature. | - |
| Solubility | Specific data not available. Likely soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from structural similarity to other acetophenones |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. Based on available data for this compound and structurally similar acetophenones, the following safety and handling precautions should be observed.
Hazard Identification:
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Irritant: 3',4'-Dichloro-5'-methylacetophenone is classified as an irritant[1].
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H317: May cause an allergic skin reaction [1].
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H319: Causes serious eye irritation [1].
Precautionary Measures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists. Do not ingest.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid. The following protocol provides a detailed, step-by-step methodology for the accurate determination of the melting point of 3',4'-Dichloro-5'-methylacetophenone using a modern digital melting point apparatus.
Principle
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. A pure crystalline solid will typically have a sharp melting point range of 0.5-1°C. Impurities tend to lower and broaden the melting point range. This protocol utilizes the capillary method, where a small, powdered sample is heated in a capillary tube, and the temperatures at the onset and completion of melting are recorded.
Materials and Equipment
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3',4'-Dichloro-5'-methylacetophenone sample
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Melting point apparatus (e.g., Mel-Temp or similar digital device)
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Capillary tubes (open at one end)
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Mortar and pestle
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Spatula
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Watch glass
Experimental Workflow
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology
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Sample Preparation:
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Ensure the 3',4'-Dichloro-5'-methylacetophenone sample is completely dry. If necessary, dry the sample in a desiccator or under vacuum.
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Place a small amount of the crystalline sample on a clean, dry watch glass.
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Using a clean mortar and pestle, gently grind the sample into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.
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Loading the Capillary Tube:
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Take a capillary tube and press the open end into the powdered sample. A small amount of the powder will enter the tube.
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To pack the sample into the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube onto the benchtop.
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The packed sample should be approximately 2-3 mm in height. An excessive amount of sample can lead to a broader melting point range.
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Melting Point Measurement:
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Turn on the melting point apparatus and allow it to stabilize.
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Approximate Melting Point Determination (if unknown): Insert the loaded capillary tube into the apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting point range. This provides a target for the more precise measurement.
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Precise Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with a fresh sample.
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Set the heating rate to a slow and steady 1-2 °C per minute as you approach the expected melting point. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.
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Observe the sample through the magnifying lens.
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Record the temperature at which the first droplet of liquid appears (T_initial).
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Continue to heat slowly and record the temperature at which the last solid crystal melts completely (T_final).
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The melting point is reported as the range from T_initial to T_final.
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Post-Measurement:
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Turn off the heating element of the apparatus and allow it to cool down before the next measurement.
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Dispose of the used capillary tube in a designated glass waste container.
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Characterization Data (Predicted and Analogous)
While specific experimental spectral data for 3',4'-Dichloro-5'-methylacetophenone is not currently available in public databases, the following information can be inferred from the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methyl protons on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the two chlorine atoms and the methyl group.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift (typically >190 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 3',4'-Dichloro-5'-methylacetophenone is expected to exhibit characteristic absorption bands for its functional groups:
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C=O Stretch: A strong absorption band is anticipated in the region of 1680-1700 cm⁻¹ for the carbonyl group of the aromatic ketone.
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C-H Stretch: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
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C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.07 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in a specific ratio. Fragmentation patterns will likely involve the loss of the methyl group from the acetyl moiety (a peak at m/z 188) and other characteristic fragmentations of the aromatic ring.
Conclusion
This technical guide has provided a detailed overview of the known physical properties, safety considerations, and a robust experimental protocol for determining the melting point of 3',4'-Dichloro-5'-methylacetophenone. While a definitive melting point and complete spectral data are yet to be reported in the public domain, the methodologies and comparative data presented herein offer a strong foundation for researchers working with this compound. Adherence to the outlined safety protocols and experimental procedures will ensure accurate and safe handling and characterization of this and other related chemical entities in a research and development setting.
